molecular formula C40H40O5S B170535 a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- CAS No. 116501-53-2

a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-

Cat. No. B170535
M. Wt: 632.8 g/mol
InChI Key: IKCMSYGNAFDJNX-WUXZAEFSSA-N
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Description

A-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PMP-Thio Mannose and is a synthetic derivative of D-mannose.

Scientific Research Applications

Insulin-like Properties and Synthesis

α-D-Mannopyranoside derivatives have been synthesized for evaluating their insulin-like and insulin-antagonistic properties. For instance, Durette and Shen (1980) explored the synthesis of aryl and aralkyl D-mannopyranosides and 1-thio-D-mannopyranosides, revealing the potential of these compounds to mimic or antagonize insulin activity, which could be significant for diabetes research (Durette & Shen, 1980).

Oligomeric Thioglycosides

Knapp and Malolanarasimhan (1999) reported the formation of oligomeric thioglycosides with α-d-manno-(1‘→2) linkages from a glycal-1,2-episulfide, which could be used as mimics of natural structures like viral high-mannose glycoproteins or ManLAM, highlighting their potential application in the study of viral infection mechanisms and immune responses (Knapp & Malolanarasimhan, 1999).

Crystallographic Studies

Guo et al. (2004) conducted a crystallographic and theoretical study of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside, providing insights into its structure and potential interactions. Such studies are crucial for understanding the molecular basis of the biological activity of these compounds and their interactions with biological targets (Guo et al., 2004).

Potential Inhibitors for Mannosidase Enzymes

Johnston and Pinto (1998) synthesized disaccharide analogues of α-d-Man-(1→2)-α-d-Man-OMe with sulfur replacing the ring and/or glycosidic oxygen atoms as potential inhibitors of Class I mannosidase enzymes. Such inhibitors could be valuable tools for studying the role of these enzymes in biological processes and for developing new therapeutic agents (Johnston & Pinto, 1998).

Glycopeptide Synthesis

Christensen, Meldal, and Bock (1993) described the preparation of 6′-O-phosphorylated α(1,2)- and α(1,6)-linked mannose disaccharides, starting from phenyl 2,3,4-tri-O-benzoyl-1-thio-α-D-mannopyranoside. These mannobiosides were converted into glycosyl donors and used in glycosylations, demonstrating their utility in the synthesis of glycopeptides, which are important for understanding protein-glycan interactions in biological systems (Christensen, Meldal, & Bock, 1993).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCMSYGNAFDJNX-WUXZAEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-d-Mannopyranoside,phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio-

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